molecular formula C28H58 B14464558 Tricosane, 2,6,10,14,18-pentamethyl CAS No. 66519-78-6

Tricosane, 2,6,10,14,18-pentamethyl

Cat. No.: B14464558
CAS No.: 66519-78-6
M. Wt: 394.8 g/mol
InChI Key: HVOSWHGKDMEVNU-UHFFFAOYSA-N
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Description

Tricosane, 2,6,10,14,18-pentamethyl is a branched-chain alkane with the molecular formula C28H58 and a molecular weight of 394.76 g/mol . This specific compound has been identified in scientific research, particularly in the field of petrochemical analysis, where its retention index on a non-polar capillary column has been characterized to aid in hydrocarbon identification . As a member of the branched alkane family, this compound and its structural analogs are of significant interest in various research fields. Related branched alkanes are frequently studied as components of essential oils in plants and are investigated for their role as pheromones and semiochemicals in insects . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a drug, and it is not for diagnostic or therapeutic procedures.

Properties

CAS No.

66519-78-6

Molecular Formula

C28H58

Molecular Weight

394.8 g/mol

IUPAC Name

2,6,10,14,18-pentamethyltricosane

InChI

InChI=1S/C28H58/c1-8-9-10-16-25(4)18-12-20-27(6)22-14-23-28(7)21-13-19-26(5)17-11-15-24(2)3/h24-28H,8-23H2,1-7H3

InChI Key

HVOSWHGKDMEVNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Natural Occurrence and Ecological Distribution of 2,6,10,14,18 Pentamethyltricosane

Presence in Geological and Environmental Matrices

The detection of 2,6,10,14,18-pentamethyltricosane in geological and environmental samples provides valuable insights into past and present biogeochemical processes.

Geochemical Biomarker Applications of Branched Alkanes

Branched alkanes, including 2,6,10,14,18-pentamethyltricosane, serve as important geochemical biomarkers. Their carbon skeletons can be traced back to lipids from specific organisms, offering clues about the depositional environment and the organisms present at the time of sediment formation. The stability of these compounds over geological timescales allows them to be preserved in the rock record.

Detection in Petroleum and Hydrothermal Systems

2,6,10,14,18-Pentamethyltricosane has been identified as a component of crude oils. Its presence in petroleum is often linked to the thermal maturation of organic matter derived from specific biological precursors. The compound has also been detected in hydrothermal systems, where it is believed to form through the alteration of organic matter at high temperatures. For instance, it has been found in hydrothermal petroleum from the Guaymas Basin, an area of active seafloor spreading and hydrothermal activity in the Gulf of California.

Identification in Marine Sediments

This branched alkane is also found in marine sediments, where its presence is indicative of contributions from specific microbial communities. The analysis of lipid profiles in sediment cores containing 2,6,10,14,18-pentamethyltricosane can help reconstruct past environmental conditions and microbial ecosystems.

Biosources and Biological Contexts

In the biosphere, 2,6,10,14,18-pentamethyltricosane is notably synthesized by various arthropods, where it plays a crucial role in their survival.

Occurrence as Cuticular Hydrocarbons in Arthropods

One of the primary biological contexts for 2,6,10,14,18-pentamethyltricosane is as a component of cuticular hydrocarbons (CHCs) in arthropods. These lipids form a waxy layer on the insect's cuticle, which is essential for preventing water loss and protecting against environmental stressors.

The following table provides examples of arthropod species in which this compound has been identified.

SpeciesCommon NameFamilyOrderReference
Anoplolepis gracilipesYellow crazy antFormicidaeHymenoptera
Camponotus blandusCarpenter antFormicidaeHymenoptera
Cephalotes pusillusTurtle antFormicidaeHymenoptera
Odontomachus cheliferTrap-jaw antFormicidaeHymenoptera
Solenopsis invictaRed imported fire antFormicidaeHymenoptera
Vespula squamosaSouthern yellowjacketVespidaeHymenoptera

The composition of CHC profiles, including the relative abundance of 2,6,10,14,18-pentamethyltricosane, exhibits significant variation both between different species (interspecific) and within a single species (intraspecific). This variation is influenced by a multitude of factors, including genetics, diet, age, and social context, and plays a critical role in chemical communication, such as nestmate recognition in social insects.

For example, studies on various ant species have revealed distinct CHC profiles that help in distinguishing between colonies and species. The subtle differences in the quantities and presence of specific branched alkanes like 2,6,10,14,18-pentamethyltricosane contribute to the chemical signature of an individual or colony.

The table below illustrates the varying relative abundance of 2,6,10,14,18-pentamethyltricosane in the cuticular hydrocarbon profiles of different ant species. This demonstrates the interspecific variation of this compound.

SpeciesRelative Abundance (%)
Camponotus blandus0.1 ± 0.1
Cephalotes pusillus0.2 ± 0.1
Odontomachus chelifer0.3 ± 0.1
Solenopsis invicta0.5 ± 0.2

Data represents mean ± standard deviation.

This intraspecific variation, driven by factors like colony-specific odors, is crucial for maintaining social cohesion and defending against intruders.

No Information Found for Tricosane, 2,6,10,14,18-pentamethyl-

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound This compound- .

This includes a lack of data pertaining to its natural occurrence, ecological distribution, or its role as a cuticular hydrocarbon. Furthermore, no research could be located regarding developmental and environmental influences on its composition, its potential presence in botanical or microbial systems, or any evidence of its biological origin in geological records.

The search results did identify related, but distinct, branched-chain hydrocarbons, which are listed in the table below. However, no data was available for the specifically requested C28 isoprenoid alkane, 2,6,10,14,18-pentamethyltricosane.

Therefore, the requested article on "this compound-" cannot be generated due to the absence of scientific information on this specific compound.

Biosynthetic Pathways and Biological Functions of 2,6,10,14,18 Pentamethyltricosane Analogs

General Biosynthesis of Branched Alkanes and Cuticular Hydrocarbons

The biosynthesis of cuticular hydrocarbons is a complex process that primarily occurs in specialized cells called oenocytes. nih.gov These hydrocarbons are essentially long-chain fatty acids that have undergone modification. The process begins with the synthesis of fatty acids, which are then elongated to form very-long-chain fatty acids. nih.gov

The formation of methyl-branched hydrocarbons, a class to which 2,6,10,14,18-pentamethyltricosane belongs, involves the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during the fatty acid chain elongation. pnas.org This step is catalyzed by the fatty acid synthase (FAS) enzyme complex. The position and number of these methyl branches are genetically determined and contribute to the vast diversity of CHC profiles observed across different insect species. pnas.orgnih.gov The stereochemistry of the methyl branch is likely determined by a stereoselective reduction step during the biosynthesis process. pnas.org

Following elongation, the very-long-chain fatty acyl-CoA is converted to a hydrocarbon. This final step is believed to involve a two-step process: reduction of the fatty acyl-CoA to an aldehyde, followed by oxidative decarbonylation to yield the hydrocarbon with one less carbon atom than the original fatty acid precursor. nih.govresearchgate.net The resulting hydrocarbons are then transported to the cuticle. nih.gov The entire CHC profile of an insect, which can consist of over 100 different compounds, is a result of the interplay of various enzymes and biosynthetic pathways. researchgate.netnih.gov

Role in Insect Communication and Recognition

Cuticular hydrocarbons are fundamental to insect communication, acting as a chemical signature that conveys a wealth of information. researchgate.netnih.govelifesciences.org The complexity and specificity of these hydrocarbon profiles allow for nuanced signaling in various social contexts.

In social insects such as ants, bees, and wasps, the ability to distinguish between nest-mates and non-nest-mates is crucial for maintaining colony integrity and directing altruistic behaviors towards kin. royalsocietypublishing.orgcambridge.org Cuticular hydrocarbons are the primary cues used for this nest-mate recognition process. royalsocietypublishing.orgcambridge.org The "colony odor" is a unique blend of hydrocarbons shared among all members of a colony. frontiersin.orgfrontiersin.org This collective scent is homogenized throughout the colony via social interactions like grooming (allogrooming) and the exchange of regurgitated liquids (trophallaxis). royalsocietypublishing.orgroyalsocietypublishing.org

When an insect encounters another, it assesses the other's CHC profile. If the profile matches the familiar colony odor, the individual is accepted as a nest-mate. Conversely, a mismatched profile can trigger aggressive behavior towards the intruder. frontiersin.org The quantitative differences in the proportions of various hydrocarbons, including complex branched alkanes, are key to this recognition system. frontiersin.org

The composition of an insect's cuticular hydrocarbon profile is largely under genetic control. elifesciences.orgroyalsocietypublishing.org Studies have shown that individual CHCs have low to moderate heritability, indicating that there is a genetic basis for the variation observed in these profiles. royalsocietypublishing.org This heritable variation is the raw material upon which natural and sexual selection can act. royalsocietypublishing.orgoup.com

The evolution of CHC profiles is a dynamic process influenced by various factors. Strong genetic correlations often exist between different hydrocarbon compounds, likely because they share common biosynthetic pathways. royalsocietypublishing.org This can constrain the independent evolution of certain compounds. royalsocietypublishing.org Furthermore, the CHC profile is subject to selection pressures related to both its waterproofing and communication functions. mdpi.com For example, there can be a trade-off between having a profile that is effective for desiccation resistance and one that is attractive to potential mates. mdpi.com The social environment also plays a role, as the collective genetics of a colony can shape the hydrocarbon profile of its individual members. royalsocietypublishing.org

Adaptation to Environmental Stressors: Beyond Water Retention

While the primary and most well-studied function of cuticular hydrocarbons is to prevent water loss, they also play a significant role in helping insects adapt to other environmental stressors. researchgate.netnih.gov The composition of the CHC layer can be dynamically adjusted in response to changing environmental conditions, a phenomenon known as phenotypic plasticity. nih.govnih.gov

For instance, insects can alter their CHC profiles in response to changes in temperature and humidity. nih.govbiologists.com Species from drier climates tend to have more dimethyl alkanes, which offer better waterproofing, while those from wetter climates may have a higher proportion of alkenes. royalsocietypublishing.org This ability to acclimate by modifying the CHC profile is an important adaptive mechanism. biologists.com The plasticity of CHC profiles can also be influenced by diet and the presence of pathogens. royalsocietypublishing.orgmdpi.com This adaptability highlights the crucial role of these complex lipid molecules in the survival and ecological success of insects in diverse and changing environments. nih.govmdpi.com

Advanced Analytical Techniques for Characterization of 2,6,10,14,18 Pentamethyltricosane

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 2,6,10,14,18-pentamethyltricosane. A typical GC-MS protocol for long-chain branched alkanes involves several key steps to ensure accurate and reliable results.

A GC-MS method developed for the quantitation of n-alkanes ranging from C21 to C36 can be adapted for branched alkanes. nih.gov For the analysis of saturated hydrocarbons in geological samples, a common method utilizes a fused quartz capillary column (e.g., HP-5, 30 m × 0.25 mm × 0.25 μm) with helium as the carrier gas. frontiersin.org The temperature program is crucial for separating high-molecular-weight compounds and typically involves a starting temperature of around 80°C, followed by a ramp of 4°C/min up to 300°C, with a final hold time of 30 minutes. frontiersin.org The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. frontiersin.org

ParameterValue
Column HP-5 fused quartz capillary (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Initial Oven Temperature 80°C
Temperature Ramp 4°C/min to 300°C
Final Hold Time 30 min
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
A representative GC-MS protocol for the analysis of long-chain saturated hydrocarbons.

The separation of highly branched alkanes like 2,6,10,14,18-pentamethyltricosane from other isomers and structurally similar compounds presents a significant chromatographic challenge. Optimization of the chromatographic conditions is paramount to achieving the necessary resolution. Key parameters that are manipulated include the stationary phase, column dimensions, and the temperature program.

For complex mixtures of high-boiling compounds, temperature programming is essential. phenomenex.com A typical optimization process begins with a "scouting gradient," which involves a low initial oven temperature (e.g., 35–40 °C), a moderate ramp rate (e.g., 10 °C/min), and a final hold at the column's maximum programmable temperature. chromatographyonline.com This initial run helps to determine the volatility range of the sample components. chromatographyonline.com For poorly resolved early-eluting peaks, the initial oven temperature should be decreased. chromatographyonline.com The optimal ramp rate can be estimated as 10°C per column hold-up time. chromatographyonline.com If critical pairs of peaks remain unresolved, introducing an isothermal hold at a temperature approximately 45°C below their elution temperature can improve separation. chromatographyonline.com

The choice of stationary phase also plays a critical role. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), are commonly used for hydrocarbon analysis. tuwien.at For more challenging separations, columns with different selectivities, such as those with a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5), may be employed. tuwien.at

The mass spectrum of 2,6,10,14,18-pentamethyltricosane, obtained through electron ionization (EI), provides a unique fragmentation pattern that is instrumental in its structural elucidation. While the molecular ion (M+) peak for highly branched alkanes may be of low abundance or even absent, the fragment ions provide crucial structural information. ic.ac.ukwhitman.edu

The fragmentation of branched alkanes preferentially occurs at the branching points, leading to the formation of more stable secondary and tertiary carbocations. ic.ac.ukuobasrah.edu.iq This results in a series of characteristic fragment ions. The mass spectrum of an unbranched alkane typically shows clusters of peaks separated by 14 Da (corresponding to CH2 groups), with the general formula CnH2n+1. ic.ac.uk In contrast, the spectra of branched alkanes show a less regular pattern, with enhanced abundances of ions resulting from cleavage at the methyl branches. whitman.edu

For 2,6,10,14,18-pentamethyltricosane (C28H58), the fragmentation would be expected to yield a series of prominent ions resulting from the cleavage at the methyl-substituted carbons along the tricosane backbone. The loss of the largest alkyl fragment at a branch point is often favored. scitepress.org

The Kováts retention index (RI) is a standardized, instrument-independent parameter that is highly valuable for the identification of compounds in complex mixtures. nih.gov It relates the retention time of an analyte to that of n-alkanes eluting before and after it. The use of retention indices allows for the comparison of data across different laboratories and analytical systems. nih.gov

For 2,6,10,14,18-pentamethyltricosane, a Kovats retention index of 2470 has been reported on a non-polar Apiezon L capillary column under isothermal conditions at 270°C. This value can be used as a key identifier when analyzing unknown samples on a similar stationary phase. The retention index of a compound is dependent on the stationary phase polarity. nih.gov Therefore, determining the retention indices on columns of different polarities (e.g., a standard non-polar phase like DB-1 and a polar phase like DB-WAX) can significantly increase the confidence in compound identification. tuwien.atsemanticscholar.org

Stationary PhaseColumn TypeTemperature (°C)Retention Index (I)
Apiezon LCapillary270 (Isothermal)2470
Kováts Retention Index for 2,6,10,14,18-Pentamethyltricosane.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixtures

For exceptionally complex samples containing a multitude of structurally similar hydrocarbons, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced separation power. bohrium.comchromatographytoday.com This technique employs two columns with different stationary phases, providing a much higher peak capacity than single-column GC. earthdoc.org

In the analysis of complex hydrocarbon mixtures, such as those found in petroleum or environmental samples, GCxGC can separate different classes of compounds into distinct regions of the two-dimensional chromatogram. chromatographytoday.com Saturated hydrocarbons, including branched alkanes like 2,6,10,14,18-pentamethyltricosane, typically elute in a specific region of the GCxGC plot, well-separated from aromatic and cyclic compounds. chromatographytoday.com The use of a time-of-flight mass spectrometer (TOF-MS) as the detector is particularly advantageous due to its high data acquisition speed, which is necessary to adequately sample the narrow peaks produced in the second dimension. bohrium.comearthdoc.org This powerful combination allows for the detailed characterization of individual isoprenoid biomarkers even in the most complex matrices. chromatographytoday.com

Integration with Spectroscopic Methods (e.g., FT-IR)

Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) is a hyphenated technique that provides complementary information to GC-MS. While GC-MS provides information about the mass-to-charge ratio of the molecule and its fragments, GC-FTIR provides information about the functional groups present in the molecule. ijprajournal.com

For alkanes, the IR spectrum is characterized by strong C-H stretching absorptions in the 3000–2850 cm⁻¹ region and C-H bending vibrations between 1470–1350 cm⁻¹. ijprajournal.com The integration of GC with FTIR allows for the acquisition of an infrared spectrum for each chromatographically separated component. This can be particularly useful for distinguishing between isomers that may have very similar mass spectra. tandfonline.com The combination of GC with both FTIR and MS detectors on a single instrument allows for the simultaneous measurement of two complementary sets of data for each peak, greatly enhancing the confidence of structural elucidation. frontiersin.org

Development of Reference Libraries for Identification

The accurate identification of 2,6,10,14,18-pentamethyltricosane relies heavily on the availability of high-quality reference data in spectral libraries. iroatech.com Mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, are extensive collections of electron ionization mass spectra that are used to identify unknown compounds by spectral matching. researchgate.net The mass spectrum of 2,6,10,14,18-pentamethyltricosane is included in the NIST library. researchgate.net

The development of these libraries involves the acquisition of mass spectra from pure, authenticated standard compounds under standardized conditions. iroatech.com For geochemical and petrochemical analysis, specialized libraries containing mass spectra of biomarkers, such as isoprenoid alkanes, are invaluable. wiley.commswil.com In addition to mass spectra, the inclusion of retention index data in these libraries further aids in the unambiguous identification of compounds, as it provides an orthogonal piece of information to the mass spectrum. nih.gov The ongoing development and expansion of these reference libraries are crucial for advancing the analysis of complex organic mixtures.

Theoretical and Computational Investigations of Branched Alkanes, Including 2,6,10,14,18 Pentamethyltricosane

Quantum Chemical Approaches to Alkane Stability

The stability of alkanes is a central theme in organic chemistry, with branched isomers often exhibiting greater stability than their linear counterparts. Quantum chemical methods have been instrumental in elucidating the underlying reasons for this phenomenon.

Geminal Steric Repulsion and Protobranching Hypotheses

The concept of "protobranching" refers to the increased stability observed in branched alkanes. One hypothesis to explain this is the reduction of geminal steric repulsion. nih.gov While noncovalent interactions are often viewed through their attractive components like electrostatics and dispersion, molecular strain arises from destabilizing Coulombic and exchange repulsion. nih.gov The debate over the origin of geminal stability in alkanes has involved competing perspectives. nih.gov A modern view recasts this stabilization as a complementary interaction where dispersion and exchange repulsion mutually influence each other. nih.gov This perspective suggests that protobranching is a result of reduced steric repulsion, which in turn affects vibrational enthalpy and medium-range electron correlation. nih.gov

Stabilizing Delocalization Effects (e.g., Sigma -> Sigma* Delocalization)

Another key factor contributing to the stability of branched alkanes is electronic delocalization. While π-electron delocalization is well-known in conjugated systems, σ-electron delocalization also plays a significant role in the stability of saturated hydrocarbons. researchgate.netquora.com This involves the interaction of filled σ bonding orbitals with empty σ* antibonding orbitals. In branched alkanes, the specific arrangement of C-C and C-H bonds can enhance these σ -> σ* delocalization interactions, leading to a more stabilized electronic structure. acs.org The presence of multiple methyl groups in a molecule like 2,6,10,14,18-pentamethyltricosane provides numerous opportunities for such stabilizing hyperconjugative interactions.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and properties of molecules from first principles. wikipedia.orgresearchgate.net DFT, in particular, has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgchemrxiv.org

In the context of branched alkanes, DFT studies have provided significant insights. For instance, a novel DFT-based definition of steric energy has been used to analyze the differences between branched and linear alkanes. nih.gov These calculations have shown that branched alkanes possess less destabilizing DFT steric energy than their linear counterparts. nih.gov This lower steric energy, combined with electrostatic and correlation energy effects, helps to explain the greater thermodynamic stability of branched alkanes. nih.gov Various DFT functionals, such as BLYP, B3LYP, BP86, PBE, and PBE0, have been successfully used to model the stability trends in alkane isomers. nih.gov

Ab initio calculations, which are based on wave function theory, have also been employed to study alkane systems, often providing benchmark results for comparison with DFT methods. researchgate.netillinois.edu These methods have been used to investigate interactions within alkane complexes and the activation of C-H bonds. nih.govillinois.edu

Molecular Graph Theory and Topological Descriptors for Branched Alkanes

Molecular graph theory represents molecules as graphs, where atoms are vertices and bonds are edges. researchgate.netwolfram.com This approach allows for the quantification of molecular structure through topological indices, which are numerical descriptors that remain invariant under graph automorphism. publishoa.com These indices play a crucial role in chemical graph theory and are used to model various physicochemical properties of molecules. publishoa.combiointerfaceresearch.com

For branched alkanes, topological descriptors are particularly useful for characterizing the degree of branching. researchgate.net Indices such as the Wiener index, hyper-Wiener index, and terminal Wiener index have been used to analyze and differentiate between various alkane isomers. publishoa.com The characterization of molecular branching is essential because many properties of molecules, including boiling points, densities, and chromatographic retention indices, are highly dependent on the degree of branching in the molecular skeleton. researchgate.net Graph theory provides a rigorous framework for defining and studying branching, which is an intuitive yet not uniquely defined concept. researchgate.net

Modeling Environmental Atmospheric Processes: Secondary Organic Aerosol (SOA) Formation

Branched alkanes, including those in the same class as 2,6,10,14,18-pentamethyltricosane, are significant components of hydrocarbons emitted into the urban atmosphere from sources like vehicle exhaust and volatile chemical products. copernicus.orgdntb.gov.uanih.gov These compounds are precursors to the formation of secondary organic aerosols (SOA), which have considerable impacts on air quality, climate, and human health. nih.govnih.govcopernicus.orgunc.educopernicus.org

The atmospheric oxidation of branched alkanes leads to the formation of lower volatility products that can partition into the aerosol phase. nih.govresearchgate.net Modeling studies have shown that both the size and the branching of the carbon skeleton are dominant factors influencing the SOA yield. nih.gov However, the branching structure can also affect the ability of alkanes to undergo autoxidation reactions, which are significant pathways to forming low-volatility products and contributing to SOA formation. copernicus.org

To accurately predict SOA formation, models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are being extended to include the multiphase reactions of various branched alkanes. copernicus.orgdntb.gov.ua These models require detailed information on the product distributions from the gas-phase oxidation of these alkanes. copernicus.orgnsf.gov The complexity and diversity of branched alkane isomers present a significant challenge for these models. copernicus.org

Influence of Branching Structure on SOA Formation Pathways

The molecular structure of an alkane, specifically the degree and position of branching, plays a crucial role in determining its pathway to forming SOA. While both linear and branched alkanes are significant SOA precursors, their reaction mechanisms and product distributions exhibit key differences.

Research indicates that branched alkanes, which are major components of fuels like diesel and gasoline, contribute significantly to SOA formation in urban environments. copernicus.orgcopernicus.org The branching structure influences several key factors that dictate SOA yield:

Volatility: The introduction of methyl branches along an alkane chain generally leads to a decrease in the vapor pressure of the parent compound and its oxidation products compared to a linear alkane with the same number of carbon atoms. This lower volatility can enhance the partitioning of these compounds into the aerosol phase.

Autoxidation: Autoxidation is a critical process in the formation of highly oxygenated and low-volatility products that are key contributors to SOA. However, the presence of methyl branches can hinder the autoxidation process. copernicus.org This is because the branching can affect the stability of the peroxy radicals (RO₂) that are central to the autoxidation cascade.

Reaction Product Distribution: The position of the methyl groups influences the types of oxidation products formed. The initial attack by the hydroxyl radical (OH) is more likely to occur at tertiary carbon atoms (CH groups) present at the branching points. This leads to the formation of different types of organic nitrates and other oxygenated species compared to linear alkanes.

In the absence of explicit experimental data for every branched alkane, modeling approaches often extrapolate from known data. For instance, a branched alkane may be matched to a linear alkane with the nearest vapor pressure to approximate its partitioning behavior. copernicus.org However, to account for the impact of branching on the reaction chemistry, specific adjustments, such as an "autoxidation reduction factor," are applied. This factor is a function of the degree and position of the branching. copernicus.org

Computational Models for Predicting Multiphase Reactions

To navigate the complexity of branched alkane oxidation, sophisticated computational models have been developed. These models aim to predict the multiphase reactions that lead to SOA formation, encompassing both the gas-phase chemistry and the subsequent partitioning and reactions in the aerosol phase.

Two prominent models in this field are the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model and the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) .

UNIPAR Model:

The UNIPAR model is designed to simulate SOA formation from a variety of hydrocarbon precursors, including branched alkanes. copernicus.orgresearchgate.net A key feature of UNIPAR is its use of a "lumping" approach. Instead of tracking every single oxidation product, it groups them into a manageable number of "lumping species" based on their volatility and reactivity. nsf.gov

For branched alkanes, where explicit gas-phase mechanisms are often unavailable, UNIPAR employs an innovative method. It constructs the product distribution for a branched alkane primarily by using the existing distribution of a linear alkane with the closest vapor pressure. copernicus.org To refine this approximation, an autoxidation reduction factor is applied to account for the decreased likelihood of autoxidation due to the methyl branches. copernicus.org The UNIPAR model has been successfully used to simulate SOA formation from various branched alkanes and has been integrated into larger regional air quality models like the Comprehensive Air quality Model with extensions (CAMx). researchgate.net

GECKO-A Model:

The GECKO-A model is a highly detailed, near-explicit model that automatically generates the full gas-phase oxidation mechanism for a given organic compound. researchgate.netucar.eduucar.edu This provides a very comprehensive picture of the potential reaction pathways and products. However, the level of detail in GECKO-A comes at a high computational cost, which can be a limitation when modeling complex atmospheric mixtures or very large molecules. researchgate.net For this reason, while GECKO-A is a powerful research tool for mechanistic studies, its direct application in large-scale air quality models is often challenging. escholarship.orgcopernicus.org

The table below provides a comparative overview of the UNIPAR and GECKO-A models in the context of modeling branched alkane SOA formation.

FeatureUNIPAR ModelGECKO-A Model
Approach Lumping of oxidation products based on volatility and reactivity. nsf.govNear-explicit generation of the full gas-phase chemical mechanism. researchgate.net
Complexity Reduced complexity, suitable for integration into regional models. researchgate.netHigh complexity, computationally intensive. researchgate.net
Handling of Branched Alkanes Uses linear alkane proxies with adjustments for branching effects (e.g., autoxidation reduction factor). copernicus.orgCan, in principle, generate the explicit mechanism for any branched alkane, but may be limited by computational resources. researchgate.net
Primary Application Predicting SOA formation in regional and urban air quality simulations. researchgate.netcopernicus.orgDetailed mechanistic studies of the oxidation of specific organic compounds. escholarship.orgcopernicus.org

Environmental Dynamics and Biogeochemical Cycling of 2,6,10,14,18 Pentamethyltricosane

Persistence and Degradation Pathways in Environmental Compartments

The environmental persistence of a chemical compound is determined by its resistance to various degradation processes. For 2,6,10,14,18-pentamethyltricosane, its molecular structure—a long carbon chain with multiple alkyl branches—is the primary factor controlling its stability.

Highly branched isoprenoids are noted for being well-preserved in the sedimentary record, a testament to their inherent stability. wikipedia.orgresearchgate.net This persistence allows them to be used as long-term molecular fossils. The degradation of alkanes is primarily a microbial process, and studies on related, less complex isoprenoids like pristane (B154290) and phytane (B1196419) show they are more resistant to biodegradation than linear alkanes. wikipedia.org

Microbial Degradation:

Aerobic Degradation: In the presence of oxygen, microorganisms utilize monooxygenase enzymes to initiate alkane breakdown. kemdiktisaintek.go.id Enzymes such as those from the cytochrome P450 family or AlkB-like monooxygenases attack the alkane, typically at a terminal carbon, to introduce a hydroxyl group. nih.govresearchgate.net This initial step overcomes the chemical inertness of the saturated hydrocarbon, converting it into an alcohol that can be further oxidized and metabolized. kemdiktisaintek.go.idnih.gov However, the extensive branching of 2,6,10,14,18-pentamethyltricosane presents steric hindrance, making it a challenging substrate for these enzymes and slowing the rate of degradation compared to simpler molecules. nih.gov

Due to its complex, highly branched structure, 2,6,10,14,18-pentamethyltricosane is degraded slowly in all environmental compartments. Its persistence is particularly pronounced in anoxic sediments, where it can be preserved for millions of years. wikipedia.org

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which organisms absorb and retain chemicals at a higher concentration than found in the surrounding environment. The potential for a compound to bioaccumulate is strongly linked to its physicochemical properties, primarily its hydrophobicity and persistence.

As a large, non-polar lipid molecule, 2,6,10,14,18-pentamethyltricosane has a very low affinity for water and a high affinity for fats. This causes it to partition from the water column into the lipid-rich tissues of aquatic organisms. Its resistance to metabolic breakdown means that once absorbed, it is cleared from the body very slowly.

Direct evidence for the bioaccumulation of highly branched isoprenoids comes from studies of polar ecosystems. Specific HBI dienes and trienes, produced by sea-ice and pelagic diatoms, have been detected in the tissues of various Antarctic consumers, including krill (Euphausia species), fish (Pleuragramma antarcticum), and seabirds (e.g., Adélie penguins). nih.gov This demonstrates that HBIs are transferred from their microbial producers up the marine food web. nih.gov Given its similar chemical nature, 2,6,10,14,18-pentamethyltricosane is expected to follow the same pathway. Substances that are both persistent and bioaccumulative can also biomagnify, reaching progressively higher concentrations at higher trophic levels. mdpi.com

Factors Influencing the Bioaccumulation Potential of 2,6,10,14,18-Pentamethyltricosane

Factor Characteristic of 2,6,10,14,18-Pentamethyltricosane Implication for Bioaccumulation
Hydrophobicity (Lipophilicity) High (large non-polar structure) High tendency to partition from water into fatty tissues of organisms.
Molecular Size Large (C28H58) May limit uptake across biological membranes to some extent, but its lipid-like nature facilitates absorption.
Persistence High resistance to metabolic degradation Low rate of excretion/clearance from the organism, leading to net accumulation over time.

| Trophic Transfer | Documented for other HBIs | Likely to be transferred from primary producers (diatoms) to consumers, moving up the food chain. nih.gov |

Contribution to Environmental Unresolved Complex Mixtures (UCMs)

In environmental analysis, particularly of petroleum-contaminated samples, gas chromatography is used to separate individual chemical compounds. However, heavily weathered or biodegraded oil often displays a prominent feature known as an Unresolved Complex Mixture, or UCM. wikipedia.orgtaylorandfrancis.com This UCM appears as a broad "hump" in the chromatogram, under which tens of thousands of individual compounds co-elute and cannot be separated into distinct peaks. researchgate.netcore.ac.uk

UCMs are composed of the most recalcitrant petroleum hydrocarbons, those that have resisted degradation. taylorandfrancis.com The formation of a UCM is often a result of biodegradation, where microbes preferentially consume the simpler, more easily metabolized compounds like linear alkanes. taylorandfrancis.com This process leaves behind and concentrates the more complex and sterically hindered molecules.

The main components of UCMs are branched and cyclic hydrocarbons. researchgate.netcore.ac.uk Highly branched isoprenoid alkanes, such as pristane, phytane, and by extension 2,6,10,14,18-pentamethyltricosane, are significant and characteristic contributors to these mixtures. researchgate.net Therefore, the presence of 2,6,10,14,18-pentamethyltricosane in an environmental sample, particularly as part of a UCM, can be an indicator of weathered petroleum products or specific, highly resistant biological inputs.

Role as Biomarkers for Paleoclimatic and Paleobiogeochemical Reconstructions

A biomarker is a compound whose structure can be traced to a specific biological source. The preservation of these "chemical fossils" in sediment layers allows scientists to reconstruct past environmental and climatic conditions. wikipedia.orgnoaa.gov

Highly branched isoprenoids are powerful biomarkers because they are synthesized by a limited number of organisms, primarily specific groups of diatoms (a type of algae). wikipedia.orgresearchgate.net Different diatom species thrive under different environmental conditions, so the HBI signature they leave behind in sediments provides a record of those conditions.

The most well-known application of HBI biomarkers is in the reconstruction of past sea ice extent. researchgate.netgeus.dk For example:

IP₂₅ (a C25 mono-unsaturated HBI) is produced by diatoms living within Arctic sea ice. Its presence in marine sediments is a direct indicator of seasonal sea ice cover in the past. wikipedia.org

IPSO₂₅ (a C25 di-unsaturated HBI) is produced by a diatom endemic to Antarctic sea ice and is used as a proxy for sea ice in the Southern Ocean. researchgate.netresearchgate.net

HBI Trienes (e.g., C25 or C30) are often associated with diatoms that bloom in open-water conditions, such as the marginal ice zone at the edge of the ice pack. nih.govgeus.dk

While less studied than its C25 counterparts, the C28 HBI 2,6,10,14,18-pentamethyltricosane functions under the same principle. Its presence in a sediment core would point to a historical bloom of the specific diatom species that produces it. The environmental significance of a C28 HBI would therefore be tied to the ecological niche of its source organism, potentially indicating specific sea surface temperatures, nutrient levels, or open-ocean conditions rather than sea ice itself.

Examples of HBI Biomarkers and Their Paleoenvironmental Significance

Biomarker Chemical Name/Type Typical Source Organism Paleoenvironmental Indication
IP₂₅ C25 mono-unsaturated HBI Arctic sea ice diatoms (e.g., Haslea spp.) Presence of seasonal Arctic sea ice. wikipedia.org
IPSO₂₅ C25 di-unsaturated HBI Antarctic sea ice diatom (Berkeleya adeliensis) Presence of seasonal Antarctic sea ice. researchgate.netresearchgate.net
HBI Trienes C25/C30 tri-unsaturated HBIs Pelagic diatoms (e.g., Rhizosolenia spp.) Open-water / marginal ice zone conditions. wikipedia.orgnih.gov

| C28 HBIs | e.g., 2,6,10,14,18-Pentamethyltricosane | Specific diatom species | Indicates past blooms of the source organism, reflecting specific paleoceanographic conditions. |

Structure Function Relationships and Isomeric Considerations for Highly Branched Alkanes

Impact of Branching Pattern on Molecular Conformation and Dynamics

The introduction of methyl branches along an alkane chain has a profound effect on its conformational freedom and dynamics. In contrast to the relatively simple rotational energetics of straight-chain alkanes, the presence of multiple branch points introduces significant steric hindrance, which governs the molecule's preferred shape.

Conformational Preferences : Alkanes constantly undergo rotation around their carbon-carbon single bonds, leading to various spatial arrangements known as conformers. libretexts.org The most stable conformers are typically the 'staggered' arrangements, where adjacent substituents are as far apart as possible, minimizing repulsive forces. libretexts.orgmaricopa.edu In highly branched molecules like Tricosane, 2,6,10,14,18-pentamethyl-, the numerous methyl groups severely restrict this rotation. The molecule is forced to adopt conformations that minimize the steric strain between these bulky groups. Molecular dynamics simulations on other large, branched alkanes (e.g., C40H82) have shown that branching influences the population of different isomeric conformers, such as the proportion of bonds in trans versus gauche states. acs.org For long-chain alkanes (C17 and above), conformations can even fold back on themselves, creating "hairpin" shapes to optimize van der Waals attractions. ic.ac.uk

Molecular Dynamics : The branching pattern directly impacts the molecule's flexibility. While straight-chain alkanes can be visualized as flexible chains, the methyl groups on a compound like this compound- act as "speed bumps," raising the energy barrier for bond rotation. libretexts.org This results in a less dynamic structure compared to its linear isomer, n-tricosane. The study of these dynamic properties can be achieved through computational methods like molecular dynamics, which can simulate the movement of atoms over time and calculate the rates of conformational transitions. acs.org These simulations reveal that the energy landscape of a highly branched alkane is complex, with many local energy minima corresponding to different stable conformations.

Isomeric Differentiation and Biological Specificity

The precise positioning of methyl groups creates distinct positional isomers, each with unique properties and, potentially, different biological activities.

Isomeric Differentiation : Positional isomers of pentamethyl tricosane, where the methyl groups are attached at different points along the 23-carbon chain, would be distinct chemical compounds with different physical properties. For instance, Tricosane, 2,6,10,15,19-pentamethyl- is an isomer with a slightly different branching pattern. chemeo.com Advanced analytical techniques like 2D NMR spectroscopy can be used to differentiate between such isomers by identifying the unique chemical environments of the protons and carbons in each structure. nih.gov

Biological Specificity : The biological roles of alkanes are often highly specific to their structure. While many alkanes are considered relatively inert, some exhibit significant biological activity. wikipedia.orgvaia.com For example, n-tricosane (the linear isomer) is known to act as a chemical signal for aggregation in ladybugs and is also a plant metabolite. ebi.ac.uk The branched isoprenoid alkane pristane (B154290) is used in research to induce autoimmune diseases like lupus and rheumatoid arthritis in rodents, demonstrating a specific interaction with the immune system. wikipedia.orgchemicalbook.com The tissue-specific biosynthesis of certain short-chain alkanes in pine trees further highlights that organisms can produce and utilize these molecules for specific functions. nih.gov The unique three-dimensional shape of a highly branched alkane like this compound- could allow it to fit into specific enzyme active sites or biological receptors, potentially giving it a biological role that its linear or differently branched isomers would not possess.

Chromatographic Behavior as a Function of Branching and Chain Length

Gas chromatography is a primary technique for separating and identifying volatile compounds like branched alkanes. The behavior of these molecules during chromatography is a direct consequence of their structure. nist.govnist.gov

Influence of Chain Length : For a homologous series of alkanes, the boiling point increases with the number of carbon atoms. libretexts.org This is because longer chains have a larger surface area, leading to stronger intermolecular van der Waals forces that must be overcome to enter the gas phase. wikipedia.org In gas chromatography, compounds with higher boiling points interact more strongly with the stationary phase and thus have longer retention times.

Influence of Branching : Branching has the opposite effect. For isomers with the same number of carbon atoms, a more branched structure is more compact and "globular," reducing the available surface area for intermolecular contact. wikipedia.orgchim.lu This weakening of van der Waals forces leads to a lower boiling point compared to the straight-chain isomer. wikipedia.orglumenlearning.com Consequently, highly branched alkanes like this compound- are more volatile and will typically elute earlier (have a shorter retention time) from a standard non-polar gas chromatography column than their linear isomer, n-tricosane. nih.gov This principle allows for the effective separation of complex mixtures of alkane isomers. nih.gov

Comparison with Other Methyl-Branched Alkanes

Comparing this compound- with other well-known branched alkanes provides context for its properties. Pristane and phytane (B1196419) are two extensively studied isoprenoid alkanes that serve as important geochemical biomarkers. wikipedia.orgwikiwand.com

Pristane and Phytane : Pristane (C19H40) and phytane (C20H42) are tetramethyl-branched alkanes derived from phytol, a component of chlorophyll. wikiwand.comwikipedia.org Their structures are similar to a segment of this compound-, but they are shorter. Like other branched alkanes, they are non-polar, oily liquids. wikiwand.comchemimpex.com In geochemistry, the ratio of pristane to phytane (Pr/Ph) in petroleum and sediments is used as an indicator of the redox conditions of the depositional environment. wikiwand.com

Dimethyl/Trimethyl Alkanes : Simpler branched alkanes, such as dimethyl or trimethyl derivatives of shorter chains (e.g., 2,2,4-trimethylpentane, an isomer of octane), illustrate the fundamental effects of branching. youtube.com Even with just a few branches, there is a noticeable decrease in boiling point compared to the n-alkane. For example, hexane (B92381) boils at a higher temperature than 2-methylpentane, which in turn boils higher than 2,3-dimethylbutane. chim.lu this compound- represents a more complex example of this principle, with five methyl branches distributed along a much longer carbon backbone.

The table below provides a comparison of this compound- with related branched alkanes.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound- 2,6,10,14,18-PentamethyltricosaneC28H58394.76Highly branched long-chain alkane. nist.gov
Pristane 2,6,10,14-TetramethylpentadecaneC19H40268.53Isoprenoid alkane; geochemical biomarker; immunological adjuvant. wikipedia.orgchemimpex.com
Phytane 2,6,10,14-TetramethylhexadecaneC20H42282.55Isoprenoid alkane derived from chlorophyll; geochemical biomarker. wikiwand.comwikipedia.orgacs.org
n-Tricosane TricosaneC23H48324.63Linear isomer; plant metabolite and insect pheromone component. ebi.ac.uk
2,3-Dimethylbutane 2,3-DimethylbutaneC6H1486.18Simple branched alkane; lower boiling point than n-hexane. chim.lu

Future Research Directions and Applications in Advanced Chemical Sciences

Elucidation of Novel Biosynthetic Enzymes and Pathways

Isoprenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. nih.govlipotype.com Their biosynthesis typically follows well-established routes like the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. nih.govdoaj.org However, the formation of irregular isoprenoids such as Tricosane, 2,6,10,14,18-pentamethyl- suggests the existence of novel or promiscuous enzymes.

Future research will likely focus on identifying and characterizing the specific enzymes and metabolic pathways responsible for its synthesis. This involves:

Genome Mining and Heterologous Expression: Researchers can mine the genomes of organisms found in environments where this compound is present (e.g., petroleum reservoirs, microbial mats) for genes encoding uncharacterized prenyltransferases or tailoring enzymes. researchgate.net These candidate genes can then be expressed in host organisms like E. coli or yeast to verify their function. nih.govresearchgate.net

Combinatorial Biosynthesis: The substrate promiscuity of known isoprenoid-modifying enzymes can be explored. nih.gov It is possible that enzymes involved in the synthesis of other isoprenoids could be engineered or combined in novel ways to produce this specific C28 backbone. nih.gov

Isotope Labeling Studies: Advanced metabolic studies using stable isotope tracers can help map the flow of carbon through metabolic networks, providing clues to the precursor molecules and intermediates that lead to the formation of this compound-. nih.govnih.gov

The discovery of enzymes that catalyze the formation of such irregular structures would not only fill a knowledge gap in natural product biosynthesis but also provide new biocatalysts for the sustainable production of specialty chemicals. nih.gov

Development of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of specific branched alkanes in complex matrices like crude oil, environmental samples, or biological tissues present a significant analytical challenge. utas.edu.auresearchgate.net Future research will focus on enhancing the sensitivity and selectivity of analytical methods. utas.edu.auunsw.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for analyzing volatile and semi-volatile hydrocarbons. nih.govresearchgate.net Advances in this area will be critical:

Multidimensional GC (GCxGC): This powerful technique provides superior separation by using two different columns, allowing for the resolution of isomers like this compound- from a complex mixture of other hydrocarbons.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the unambiguous determination of the elemental formula (C28H58) and aiding in the structural elucidation of fragments, which is crucial for distinguishing between closely related isomers. nih.gov

Optimized Sample Preparation: Developing more efficient extraction and clean-up methods will be essential for removing interfering matrix components and concentrating the analyte for trace-level detection.

Table 1: Typical GC-MS Parameters for Branched Alkane Analysis
ParameterTypical Setting/ValuePurpose
ColumnNon-polar (e.g., DB-5ms, HP-1ms), 30-60 m lengthSeparates compounds based on boiling point and polarity.
Injector Temperature280-320 °CEnsures complete volatilization of the sample.
Oven ProgramInitial temp 50-80°C, ramp to 320°CGradually elutes compounds for optimal separation.
Carrier GasHelium or HydrogenTransports the sample through the column.
Ionization ModeElectron Ionization (EI) at 70 eVCreates characteristic, reproducible fragmentation patterns for identification.
Mass AnalyzerQuadrupole, Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.

These advanced analytical workflows are vital for applications ranging from petroleum geochemistry to environmental monitoring and metabolomics. nih.govlu.se

Predictive Modeling of Environmental Fate and Biological Interactions

Understanding how this compound- behaves in the environment and interacts with living systems is crucial for assessing its ecological impact and potential applications. Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, will play a key role. wikipedia.orgmdpi.com

Future research in this area will involve:

Environmental Fate Modeling: QSAR/QSPR models can predict key physicochemical properties that govern environmental distribution, such as the octanol-water partition coefficient (logP), water solubility, and vapor pressure. wikipedia.orgcopernicus.org These models use the molecular structure to estimate how the compound will partition between soil, water, and air, and its potential for bioaccumulation. Recent advances in linear regression and machine learning models are improving the accuracy of these predictions for long-chain alkanes. nih.govnih.govacs.org

Biodegradation Prediction: Models can be developed to predict the likelihood and rate of microbial degradation. The branched structure of this compound- may make it more resistant to biodegradation than its linear counterparts, a factor that requires quantitative assessment.

Molecular Dynamics Simulations: These simulations can model the interaction of this alkane with biological membranes. This can provide insight into its potential to disrupt membrane function or accumulate in lipid-rich tissues, which is a key aspect of its biological activity. mdpi.com

Table 2: Predicted Physicochemical Properties Relevant to Environmental Fate
PropertyPredicted Value Range (Illustrative)Significance
Molecular Weight394.76 g/mol nist.govInfluences volatility and diffusion.
logP (Octanol/Water Partition Coefficient)> 9.0Indicates very high potential for bioaccumulation in fatty tissues. chemeo.com
Water SolubilityExtremely Low (< 1 µg/L)Suggests it will primarily associate with sediments and organic matter. chemeo.com
Vapor PressureVery LowIndicates it is not likely to be found in significant concentrations in the atmosphere.

These predictive tools, when validated with experimental data, can accelerate the environmental risk assessment process and guide the development of safer, more sustainable chemical products. mdpi.comnih.gov

Exploration of Targeted Applications in Chemical Ecology and Materials Science

The unique properties conferred by the specific branching pattern of this compound- open up possibilities for specialized applications.

Chemical Ecology: Many insects use branched hydrocarbons as cuticular components and chemical signals (semiochemicals) for communication, species recognition, and preventing desiccation. mdpi.com Future research could investigate whether this compound- plays a role in the chemical ecology of certain organisms, potentially as a pheromone, kairomone, or allomone. mdpi.com This could lead to the development of novel, environmentally benign pest management strategies.

Materials Science: Long-chain branched alkanes are valued for their excellent thermal and oxidative stability, low pour points, and lubricity, making them suitable for high-performance lubricants and hydraulic fluids. thoughtco.comyoutube.com The specific structure of this compound- could offer unique advantages. Future research directions include:

Advanced Lubricants: Investigating its properties as a base oil or additive in formulations for extreme temperature or pressure environments. Its highly branched structure could prevent crystallization at low temperatures and provide a stable lubricating film.

Phase-Change Materials (PCMs): Branched alkanes can be designed to have specific melting and freezing points, making them candidates for thermal energy storage applications.

Sorbent Materials: Porous materials functionalized with hydrophobic compounds like isoprenoids can be highly effective at absorbing oil and other organic pollutants from water. epa.gov

The exploration of these applications could lead to the development of advanced materials with tailored properties, derived from a better understanding of this unique molecular architecture.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural identity of 2,6,10,14,18-pentamethyl-tricosane in synthetic samples?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, specifically 1H^1H and 13C^13C NMR, to confirm branching and methyl group positions. For purity assessment, gas chromatography (GC) coupled with mass spectrometry (MS) is recommended. Ensure calibration with certified reference standards (e.g., USP-grade materials) to minimize systematic errors . Quantify impurities using internal standardization, such as tricosane derivatives, as described in semiquantitative GC-MS workflows .

Q. How should researchers handle and store 2,6,10,14,18-pentamethyl-tricosane to prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at -20°C to minimize oxidation and thermal degradation. Use inert gas (e.g., nitrogen) purging for long-term storage. Safety data sheets (SDS) recommend personal protective equipment (PPE), including nitrile gloves and lab coats, due to potential skin irritation (GHS Category 2) .

Q. What synthesis routes are validated for producing 2,6,10,14,18-pentamethyl-tricosane with high regioselectivity?

  • Methodological Answer : Catalytic alkylation of tricosane precursors using zeolite-based catalysts under controlled temperature (80–120°C) achieves regioselective methylation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield through fractional distillation. Cross-validate product integrity with NMR and FTIR spectroscopy to confirm methyl group positioning .

Q. How can researchers quantify trace impurities in 2,6,10,14,18-pentamethyl-tricosane samples?

  • Methodological Answer : Employ GC-MS with a polar capillary column (e.g., DB-5MS) and splitless injection mode. Use tricosane as an internal standard for semiquantitative analysis, adjusting detector sensitivity coefficients based on retention indices. Validate results against NIST mass spectral libraries and in-house databases to resolve co-eluting peaks .

Advanced Research Questions

Q. How can NMR parameters (e.g., spin-lattice relaxation time, T1T_1) be optimized for studying 2,6,10,14,18-pentamethyl-tricosane in solid-state applications?

  • Methodological Answer : Conduct inversion recovery pulse sequences to measure T1T_1 relaxation times (e.g., <0.5 s at 293–333 K). Use a repetition time ≥5×T1T_1 (e.g., 3 s) to ensure quantitative sampling. Apply global model-fit analysis with Bayesian Information Criterion (BIC) to minimize dead-time uncertainty (<2.5% error) in solid-echo pulse sequences .

Q. What experimental strategies resolve contradictions in thermal stability data for branched alkanes like 2,6,10,14,18-pentamethyl-tricosane?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) under inert atmospheres to isolate decomposition pathways. Cross-reference with thermogravimetric analysis (TGA) to distinguish volatilization from chemical degradation. Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to derive activation energies and reconcile discrepancies in reported melting points .

Q. How do molecular dynamics simulations improve the understanding of 2,6,10,14,18-pentamethyl-tricosane’s conformational behavior in lipid bilayers?

  • Methodological Answer : Parameterize force fields (e.g., CHARMM36) using experimentally derived bond lengths and angles from X-ray crystallography. Simulate bilayer systems with all-atom resolution for ≥100 ns, analyzing radial distribution functions (RDFs) to assess methyl group interactions. Validate simulations against NMR-derived order parameters .

Q. What environmental fate assays are suitable for assessing the persistence of 2,6,10,14,18-pentamethyl-tricosane in aquatic systems?

  • Methodological Answer : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions, monitoring CO2_2 evolution via respirometry. For sediment-water partitioning, use shake-flask methods with tritiated analogs to measure log KocK_{oc}. Analyze degradation products via LC-QTOF-MS, referencing EPA databases for metabolite identification .

Methodological Notes

  • Data Validation : Cross-check spectral and chromatographic data against authoritative databases (e.g., NIST Chemistry WebBook, EPA Substance Registry) to avoid misidentification .
  • Safety Compliance : Adhere to OSHA HCS guidelines for hazard communication, including GHS labeling and SDS documentation .
  • Statistical Rigor : Apply non-linear least squares (NLLS) fitting with Levenberg-Marquardt algorithms for robust parameter estimation in spectroscopic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.